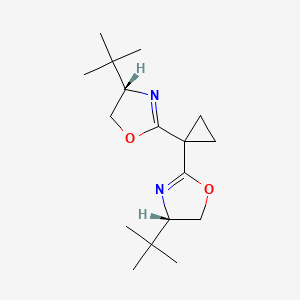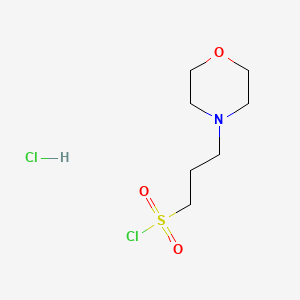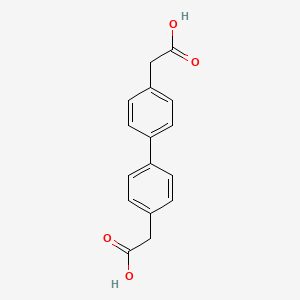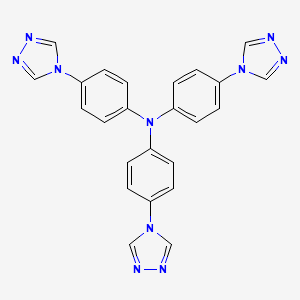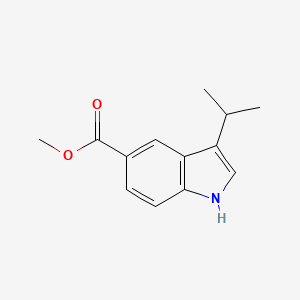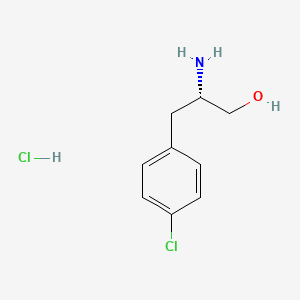
(S)-2-Amino-3-(4-chlorophenyl)propan-1-ol hydrochloride
Overview
Description
“(S)-2-Amino-3-(4-chlorophenyl)propan-1-ol hydrochloride” is also known as “(S)-3-(4-chlorophenyl)-beta-alaninol HCl” with a molecular formula of C9H13Cl2NO . It’s a chemical compound with various potential applications in research and development .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a chlorophenyl group, a propanol group, and an amino group . The compound has a molecular weight of 185.65 g/mol .
Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 185.65 g/mol. It has 2 hydrogen bond donors and 2 hydrogen bond acceptors. Its exact mass and monoisotopic mass are 185.0607417 g/mol. It has a topological polar surface area of 46.2 Ų .
Scientific Research Applications
Cancer Therapy Applications
The compound FTY720, also known as 2-Amino-2-[2-(4-octylphenyl)]-1,3-propanediol hydrochloride, has been approved by the FDA for treating multiple sclerosis due to its immunosuppressive effects. It activates sphingosine-1-phosphate receptors (S1PRs) and shows antitumor efficacy in several cancer models, indicating a potential for cancer therapy. Its mechanism suggests S1PR-independent pathways, different from its immunosuppressive properties, highlighting a broad spectrum of pharmacological activities (Zhang et al., 2013).
Environmental Impact of Chlorophenols
Chlorophenols, such as 2-chlorophenol and 4-chlorophenol, exhibit moderate toxic effects on mammalian and aquatic life. Their environmental persistence varies, but they can exert considerable toxicity upon long-term exposure to fish. These compounds underline the importance of studying the environmental fate and impact of chlorinated organic compounds, including those related to "(S)-2-Amino-3-(4-chlorophenyl)propan-1-ol hydrochloride" (Krijgsheld & Gen, 1986).
Biodegradation and Environmental Remediation
The degradation of chlorinated phenols, compounds structurally related to the query, by zero-valent iron (ZVI) and bimetallic systems, has been explored for environmental remediation. These methods offer efficient pathways for dechlorinating toxic industrial chemicals, demonstrating the potential for remediating environments contaminated by similar chlorinated compounds (Gunawardana, Singhal, & Swedlund, 2011).
Pharmacological Effects of Similar Compounds
Hydroxychloroquine, a compound with a phenolic structure, serves as an immunosuppressant and has been studied for its efficacy in treating autoimmune disorders. It modulates T-cell and B-cell activity and cytokine gene expression, which could provide insights into the pharmacological potential of related compounds (Taherian et al., 2013).
Properties
IUPAC Name |
(2S)-2-amino-3-(4-chlorophenyl)propan-1-ol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNO.ClH/c10-8-3-1-7(2-4-8)5-9(11)6-12;/h1-4,9,12H,5-6,11H2;1H/t9-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLDWUIKCXWULET-FVGYRXGTSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(CO)N)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C[C@@H](CO)N)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3aS,3a'S,8aR,8a'R)-2,2'-(Cyclobutane-1,1-diyl)bis(3a,8a-dihydro-8H-indeno[1,2-d]oxazole)](/img/structure/B3177526.png)
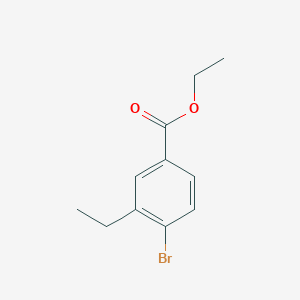
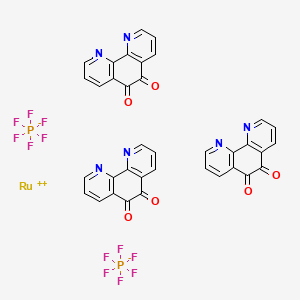
![N,N-Diisopropyldinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine](/img/structure/B3177548.png)

![(2R,3S,5R)-5-(4-Amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol](/img/structure/B3177561.png)
![4-Methoxybenzo[d]oxazole](/img/structure/B3177577.png)
